molecular formula C9H5N3 B1415527 1,6-Naphthyridine-4-carbonitrile CAS No. 1934401-93-0

1,6-Naphthyridine-4-carbonitrile

Cat. No.: B1415527
CAS No.: 1934401-93-0
M. Wt: 155.16 g/mol
InChI Key: HRZBGFPVZBKROK-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms and a cyano group at the fourth position.

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridine-4-carbonitrile plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound interacts with enzymes such as cyclic urea pharmacophore and proteins involved in sex hormone regulation, anti-HIV activity, and other therapeutic areas . These interactions are primarily based on the specific and differential functionalization of the 1,6-naphthyridine core, which leads to its diverse biological activities.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has shown anticancer activity by affecting different cancer cell lines . It also acts as an anti-HIV agent by interacting with specific proteins and enzymes involved in the viral replication process . Additionally, this compound has been reported to have antimicrobial and anti-inflammatory effects, further highlighting its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity. For example, it acts as a c-Met kinase inhibitor by binding to the kinase domain and preventing its activation . This inhibition leads to the suppression of cancer cell proliferation and metastasis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anticancer and anti-HIV activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments influence its activity and function . Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.

Industrial Production Methods

Industrial production of this compound typically involves multi-step sequences, expensive catalysts, and inert atmospheres. Recent advancements have focused on developing eco-friendly and efficient methods, such as one-pot, catalyst-free, pseudo-five-component synthesis using methyl ketones, amines, and malononitrile in water .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1,6-Naphthyridine-4-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,6-Naphthyridine-4-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

1,6-naphthyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-1-4-12-9-2-3-11-6-8(7)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZBGFPVZBKROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 1,6-Naphthyridine-4-carbonitrile derivatives in materials science?

A: Research indicates that certain this compound derivatives demonstrate significant corrosion inhibition properties. For instance, studies have shown that 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile (N-1), 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile (N-2), and 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles (N-3) exhibit high inhibition activities on mild steel in acidic environments []. This suggests their potential use in developing anti-corrosive coatings and materials for various industrial applications.

Q2: How do the structural features of this compound derivatives influence their fluorescence properties?

A: Studies on the structure-fluorescence relationship of these compounds reveal that factors like the number of fused rings, the presence of fluorescent auxochromes like amino groups, and the type of substituents significantly impact their luminescent properties []. This knowledge is crucial for designing new fluorescent probes and materials with tailored emission properties for applications in sensing, imaging, and optoelectronics.

Q3: Can this compound derivatives be used as catalysts?

A: While research on their catalytic applications is still emerging, some studies have explored the use of nanocatalysts in the synthesis of 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile derivatives []. Further research is needed to fully understand their catalytic potential and develop efficient synthetic strategies.

Q4: How do this compound derivatives interact with biological systems?

A: Docking studies suggest that certain diaminochromenes containing the this compound core exhibit potential for intercalating with DNA []. This interaction points towards potential applications in developing anticancer agents, but further in vitro and in vivo studies are necessary to validate these findings.

Q5: What are the environmentally friendly synthesis methods available for this compound derivatives?

A: Researchers have successfully developed a silica gel-catalyzed one-pot synthesis of 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles and 5-amino-2-aryl-3H-quinolino[4,3,2-de][1,6]naphthyridine-4-carbonitriles in aqueous media []. This method offers a greener alternative to conventional synthetic routes by using water as a solvent and reducing the use of hazardous chemicals.

Q6: What analytical techniques are employed to characterize and study this compound derivatives?

A: Various spectroscopic methods are crucial for characterizing these compounds. Researchers utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, APT, gHSQC, gHMBC, ROESY-1D, and gated decoupling 13C), electrochemical impedance spectroscopy, and potentiodynamic polarization to analyze their structure, properties, and behavior in different environments [, ].

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